4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one
Description
Properties
Molecular Formula |
C11H5BrN2O3 |
|---|---|
Molecular Weight |
293.07 g/mol |
IUPAC Name |
4-bromo-6-nitro-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H5BrN2O3/c12-5-3-6-9(14(16)17)2-1-8-10(6)7(4-5)11(15)13-8/h1-4H,(H,13,15) |
InChI Key |
NINGWLWRQHZEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=C3C2=C1NC3=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Bromo 6 Nitrobenzo Cd Indol 2 1h One and Its Analogues
Targeted Synthesis of 4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one
The introduction of bromo and nitro groups onto the benzo[cd]indol-2(1H)-one framework is typically achieved through electrophilic aromatic substitution reactions. The specific placement of these groups at the C4 and C6 positions requires careful consideration of the directing effects of the substituents on the aromatic system.
Nitration of Brominated Benzo[cd]indol-2(1H)-one Precursors
A direct and effective method for the synthesis of this compound involves the nitration of a pre-synthesized brominated precursor. This approach leverages the existing bromine substituent to influence the regioselectivity of the subsequent nitration step.
A documented synthesis starts with 4-Bromobenzo[cd]indol-2(1H)-one. This precursor is subjected to nitrating conditions to introduce the nitro group at the C6 position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures. This method has been successfully employed in the preparation of a series of benzo[cd]indol-2(1H)-one derivatives for biological evaluation.
Detailed Research Findings:
In a specific example, 4-Bromobenzo[cd]indol-2(1H)-one was treated with a nitrating agent to yield the target compound, this compound. The reaction proceeded with a high yield of 83%. This transformation highlights a reliable method for the late-stage functionalization of the benzo[cd]indol-2(1H)-one core.
Table 1: Synthesis of this compound
| Precursor | Reagents | Product | Yield |
|---|---|---|---|
| 4-Bromobenzo[cd]indol-2(1H)-one | Nitrating Agent | This compound | 83% |
Sequential Halogenation and Nitration Approaches for this compound
An alternative strategy for the synthesis of this compound involves a two-step sequence starting from the unsubstituted benzo[cd]indol-2(1H)-one. This method consists of an initial halogenation reaction followed by nitration.
The first step is the electrophilic bromination of benzo[cd]indol-2(1H)-one to produce 4-Bromobenzo[cd]indol-2(1H)-one. The position of bromination is directed by the existing lactam ring. In the second step, the resulting 4-Bromobenzo[cd]indol-2(1H)-one is subjected to nitration as described in the previous section. This sequential approach allows for the controlled introduction of the desired functional groups.
General Synthetic Routes to the Benzo[cd]indol-2(1H)-one Core
The benzo[cd]indol-2(1H)-one scaffold is a key structural motif in various biologically active compounds, including inhibitors of BRD4 and Aurora B kinase. nih.govresearchgate.net Several synthetic methods have been developed to construct this important heterocyclic system.
Cobalt-Catalyzed Direct Carbonylative Synthesis of Benzo[cd]indol-2(1H)-ones from Naphthylamides
A modern approach to the benzo[cd]indol-2(1H)-one core involves a cobalt-catalyzed C-H carbonylation of naphthylamides. frontiersin.org This method utilizes a traceless directing group and a solid CO source, benzene-1,3,5-triyl triformate, to achieve the desired transformation. The reaction proceeds in moderate to high yields and has been applied to the total synthesis of BET bromodomain inhibitors. frontiersin.org
Detailed Research Findings:
The model substrate, N-(naphthalen-1-yl)picolinamide, was used to establish the catalytic system. The reaction conditions were optimized to afford various free (NH)-benzo[cd]indol-2(1H)-ones in yields of up to 88%. frontiersin.org This protocol represents a significant advancement over traditional methods, which often have a limited substrate scope. frontiersin.org
Table 2: Cobalt-Catalyzed Synthesis of Benzo[cd]indol-2(1H)-ones
| Substrate | Catalyst | CO Source | Product | Max. Yield |
|---|---|---|---|---|
| Naphthylamides | Cobalt Complex | Benzene-1,3,5-triyl triformate | Benzo[cd]indol-2(1H)-ones | 88% |
Condensation and Cyclization Reactions for Benzo[cd]indol-2(1H)-one Formation
A traditional and fundamental method for the synthesis of the benzo[cd]indol-2(1H)-one core involves the reaction of 1,8-naphthalic anhydride (B1165640) with hydroxylammonium chloride. This reaction is a classic example of a condensation followed by a cyclization cascade to form the lactam ring of the benzo[cd]indol-2(1H)-one system. While this method is straightforward, it can be limited in terms of the diversity of substituents that can be introduced on the aromatic framework.
Multicomponent Reaction and Oxidation Strategies towards Indole-Fused Heteroacenes
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures, including indole-fused heterocycles, in a single step. These reactions are atom-economical and allow for the rapid generation of molecular diversity. Strategies involving the reaction of indoles with various partners, such as aldehydes and other reagents, can lead to the formation of fused heterocyclic systems. Subsequent oxidation can then be employed to generate the desired aromatic or heteroaromatic core. While not always directly targeting the benzo[cd]indol-2(1H)-one structure, these MCRs provide a powerful tool for the synthesis of related indole-fused heteroacenes.
Derivatization and Scaffold Modification Strategies for Benzo[cd]indol-2(1H)-one
The strategic derivatization of the benzo[cd]indol-2(1H)-one core is crucial for the development of new chemical entities with tailored properties. Key modifications often involve reactions at the lactam nitrogen and functional group transformations on the aromatic ring system.
N-Alkylation and N-Acylation Reactions on the Benzo[cd]indol-2(1H)-one Nitrogen
The nitrogen atom of the lactam in the benzo[cd]indol-2(1H)-one scaffold is a common site for derivatization through alkylation and acylation reactions. These modifications can significantly influence the physicochemical and biological properties of the resulting analogues.
N-Alkylation:
N-alkylation of the benzo[cd]indol-2(1H)-one core is typically achieved by reacting the parent heterocycle with an appropriate alkylating agent in the presence of a base. For instance, the synthesis of 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one has been reported, demonstrating the feasibility of introducing small alkyl groups at the N1-position.
A common procedure involves the use of an alkyl halide and a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724). An example of this is the synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one from 6-acetylbenzo[cd]indol-2(1H)-one and 1,4-dibromobutane. nih.gov In this reaction, anhydrous potassium carbonate serves as the base, and the mixture is refluxed in acetonitrile for several hours. nih.gov This method provides a straightforward route to introduce functionalized alkyl chains onto the lactam nitrogen, which can then be used for further modifications. For example, the resulting bromo-terminated alkyl chain can undergo subsequent nucleophilic substitution to introduce various amine-containing moieties. nih.gov
Table 1: Examples of N-Alkylation on the Benzo[cd]indol-2(1H)-one Scaffold
| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| This compound | Not specified, but leads to methylation | Not specified | Not specified | 4-Bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one | |
| 6-Acetylbenzo[cd]indol-2(1H)-one | 1,4-Dibromobutane | K₂CO₃ | CH₃CN | 6-Acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | nih.gov |
N-Acylation:
N-acylation of the benzo[cd]indol-2(1H)-one nitrogen introduces an acyl group, which can also modulate the compound's properties. While specific examples for the acylation of this compound are not detailed in the provided context, general methodologies for the N-acylation of indoles can be considered. One such method involves the use of thioesters as the acyl source. This reaction is typically carried out at elevated temperatures in a solvent like xylene, often with a base such as cesium carbonate. This approach offers a chemoselective means of N-acylation.
Functional Group Interconversions on the Benzo[cd]indol-2(1H)-one Ring System
The bromo and nitro substituents on the 4- and 6-positions of the benzo[cd]indol-2(1H)-one ring system are versatile handles for a variety of functional group interconversions, enabling the synthesis of a diverse library of analogues.
Reduction of the Nitro Group:
The nitro group at the C6-position can be reduced to an amino group, which can then be further functionalized. A variety of reducing agents are available for the chemoselective reduction of aromatic nitro compounds. mdpi.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. mdpi.com Other systems, such as tin(II) chloride in hydrochloric acid or zinc dust in the presence of ammonium (B1175870) chloride, can also be employed. mdpi.com The resulting 6-aminobenzo[cd]indol-2(1H)-one derivative is a key intermediate that can undergo various reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.
Substitution of the Bromo Group:
The bromo group at the C4-position is amenable to a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds. This reaction would allow for the introduction of various aryl and heteroaryl substituents at the C4-position. While specific examples on the this compound scaffold are not provided, the successful application of Suzuki-Miyaura reactions on other bromo-substituted heterocyclic systems, such as indoles, suggests its feasibility. nih.gov
Another important transformation is the palladium-catalyzed amination (Buchwald-Hartwig amination), which would allow for the introduction of a variety of nitrogen-based nucleophiles at the C4-position, leading to the formation of 4-amino-substituted benzo[cd]indol-2(1H)-one derivatives.
Table 2: Potential Functional Group Interconversions on this compound
| Position | Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|---|
| C6 | Nitro (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl; Zn, NH₄Cl | Amino (-NH₂) | mdpi.com |
| C4 | Bromo (-Br) | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl (-Ar) | nih.gov |
| C4 | Bromo (-Br) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino (-NR₂) |
Cascade and One-Pot Synthetic Approaches for Advanced Benzo[cd]indol-2(1H)-one Analogues
Cascade and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. While specific examples detailing the synthesis of advanced this compound analogues via these methods are limited, the principles have been successfully applied to the synthesis of related heterocyclic structures.
For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles have been utilized to create new isoindolin-1-ones. researchgate.net These reactions can combine multiple steps in a single pot, starting from readily available materials under mild, metal-free conditions. researchgate.net Another example is the direct, one-pot conversion of 2'-haloacetophenones to 3-methyleneisoindolin-1-one (B1254794) scaffolds using copper(I) cyanide. researchgate.net
Multicomponent reactions (MCRs) also offer an efficient route to complex heterocyclic systems. For example, a copper-catalyzed three- or four-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles has been developed for the synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.org Such strategies, which involve the formation of multiple bonds in a single step, could potentially be adapted for the construction of advanced benzo[cd]indol-2(1H)-one analogues with high structural diversity. researchgate.net The development of similar cascade or one-pot methodologies for the benzo[cd]indol-2(1H)-one core, possibly incorporating the 4-bromo-6-nitro substitution pattern, would represent a significant advancement in the synthesis of novel derivatives.
Spectroscopic and Structural Elucidation of 4 Bromo 6 Nitrobenzo Cd Indol 2 1h One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules in solution. For 4-bromo-6-nitrobenzo[cd]indol-2(1H)-one, ¹H NMR provides precise information about the chemical environment, number, and connectivity of protons.
In a study detailing the synthesis of this compound, its ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The observed chemical shifts and coupling constants are consistent with the proposed structure. For instance, the spectrum for this compound shows distinct signals for the aromatic protons. Specifically, the data reveals a singlet at 8.91 ppm, a doublet at 8.67 ppm (J = 8.1 Hz), a singlet at 8.31 ppm, and a doublet at 7.32 ppm (J = 8.1 Hz). This pattern confirms the substitution on the benzo[cd]indol-2(1H)-one core.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.91 | s | - | Aromatic CH |
| 8.67 | d | 8.1 | Aromatic CH |
| 8.31 | s | - | Aromatic CH |
| 7.32 | d | 8.1 | Aromatic CH |
Solvent: DMSO-d6, Frequency: 300 MHz
Further analysis using two-dimensional NMR techniques, such as COSY and HSQC, would allow for the unambiguous assignment of each proton and its corresponding carbon atom in the ¹³C NMR spectrum, providing a complete and detailed map of the molecular skeleton.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is critical for determining the molecular weight of a compound and can offer insights into its structure through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound.
In the analysis of this compound, ESI-MS confirmed the molecular mass of the compound. The mass spectrum showed a prominent peak at m/z = 291.0, corresponding to the protonated molecule [M+H]⁺. This experimental value is in excellent agreement with the calculated molecular weight, providing strong evidence for the compound's elemental composition. The presence of the bromine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak, where the M and M+2 peaks appear in an approximate 1:1 ratio.
High-resolution mass spectrometry (HRMS) would further refine this data, providing a highly accurate mass measurement that can be used to determine the exact elemental formula, leaving no ambiguity as to the identity of the synthesized compound.
X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Binding Conformations
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of a molecule's three-dimensional arrangement in the solid state. For derivatives of benzo[cd]indol-2(1H)-one, this technique is not only used for absolute structure confirmation but also to understand their interactions with biological macromolecules.
Derivatives of the benzo[cd]indol-2(1H)-one core have been identified as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are therapeutic targets in cancer and inflammatory diseases. acs.orgresearchgate.net X-ray crystallography has been instrumental in visualizing how these inhibitors bind to the active sites of specific bromodomains, such as BRD4(1). acs.org These crystal structures reveal key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the inhibitor and the protein's amino acid residues. This structural information is crucial for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. acs.org Although a specific crystal structure for this compound was not found, the application of this technique to closely related analogues underscores its importance in the development of this class of compounds.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions corresponding to its key structural motifs.
The most prominent and diagnostic peaks would arise from the nitro (NO₂) group and the lactam carbonyl (C=O) group.
Nitro Group (NO₂) Vibrations: Aromatic nitro compounds consistently display two strong stretching vibrations. researchgate.net The asymmetric stretch is typically found in the 1560-1500 cm⁻¹ region, while the symmetric stretch appears between 1390-1330 cm⁻¹. researchgate.net
Lactam Carbonyl (C=O) Vibration: The carbonyl group within the lactam ring is expected to produce a strong, sharp absorption band. In cyclic amides (lactams), the position of this band is sensitive to ring strain; for a six-membered ring system fused to an aromatic structure, this peak is typically observed in the range of 1700-1650 cm⁻¹. nih.gov
Aromatic Ring Vibrations: The spectrum would also feature several bands corresponding to C=C stretching within the aromatic rings (typically 1600-1450 cm⁻¹) and C-H stretching above 3000 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1560 - 1500 |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1390 - 1330 |
| Lactam (C=O) | Stretch | 1700 - 1650 |
| Amide (N-H) | Stretch | ~3200 |
| Aromatic C-H | Stretch | >3000 |
These vibrational signatures collectively provide a unique "fingerprint" for the molecule, allowing for its rapid identification and quality control.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions within a molecule and its behavior upon excitation with light. The photophysical properties of the benzo[cd]indol-2(1H)-one scaffold are significantly influenced by the nature and position of its substituents.
The electronic absorption spectrum of this compound is expected to be complex, arising from π-π* transitions within the extended aromatic system. The introduction of a nitro group, a strong electron-withdrawing group, is known to cause a red-shift (bathochromic shift) in the absorption maximum of indole (B1671886) derivatives due to the extension of the conjugated system and the potential for intramolecular charge transfer (ICT) character in the excited state. rsc.org This ICT can be described as a transfer of electron density from the electron-rich indole core to the electron-deficient nitro group upon photoexcitation.
The fluorescence properties are also highly dependent on substitution. While many indole derivatives are fluorescent, the presence of a nitro group often leads to quenching or a significant reduction in fluorescence quantum yield. rsc.org This is because nitroaromatic compounds can undergo efficient non-radiative decay processes from the excited state. Therefore, this compound is expected to exhibit weak fluorescence. The study of its photophysical properties is crucial for applications where light absorption or emission is relevant, such as in the development of fluorescent probes or photosensitizers. researchgate.netnih.gov
Computational and Theoretical Investigations of 4 Bromo 6 Nitrobenzo Cd Indol 2 1h One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one, these calculations can predict its electronic structure, reactivity, and spectroscopic characteristics, offering a detailed view of its chemical nature.
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the distribution of electron density, DFT can help in predicting the reactivity of this compound. The presence of electron-withdrawing groups, the nitro group at the 6-position and the bromine atom at the 4-position, significantly influences the electronic properties of the benzo[cd]indol-2(1H)-one core.
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For substituted benzo[cd]indol-2(1H)-ones, these calculations would reveal how the bromo and nitro substituents modulate the electronic landscape of the parent molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted Benzo[cd]indol-2(1H)-ones
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzo[cd]indol-2(1H)-one | -6.5 | -1.8 | 4.7 |
| 4-Bromobenzo[cd]indol-2(1H)-one | -6.7 | -2.1 | 4.6 |
| 6-Nitrobenzo[cd]indol-2(1H)-one | -7.2 | -2.8 | 4.4 |
| This compound | -7.5 | -3.2 | 4.3 |
Note: This table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.
Spectroscopic Property Simulations
Quantum chemical calculations are also employed to simulate spectroscopic properties, which can aid in the characterization of this compound. Techniques like Time-Dependent DFT (TD-DFT) can predict the ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions within the molecule.
Furthermore, calculations of vibrational frequencies can simulate the Infrared (IR) and Raman spectra. These simulations are invaluable for interpreting experimental spectra, allowing for the assignment of specific vibrational modes to the corresponding functional groups and structural features of the molecule. For this compound, this would help in confirming the presence and understanding the electronic environment of the nitro and bromo substituents.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential tools in drug discovery and materials science. For this compound, these methods can be used to explore its interactions with biological targets and to understand its conformational preferences.
Structure-Based Virtual Screening (SBVS) for Ligand Discovery
The benzo[cd]indol-2(1H)-one scaffold has been identified as a promising starting point for the development of inhibitors for various biological targets, including Bromodomain and Extra-Terminal (BET) proteins. acs.orgnih.govnih.gov Structure-Based Virtual Screening (SBVS) is a computational technique that docks a library of small molecules into the binding site of a target protein to identify potential binders.
In the context of discovering novel inhibitors, this compound could be included in a virtual library for screening against targets like the bromodomains of BRD4. acs.orgnih.gov The docking scores and predicted binding poses from SBVS would provide a preliminary assessment of its potential as an inhibitor, prioritizing it for further experimental validation.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Once a potential interaction between this compound and a biological target is identified, molecular docking and molecular dynamics (MD) simulations can provide a more detailed understanding of the binding mode and stability of the complex.
Molecular docking would predict the preferred orientation of the compound within the binding pocket of the target protein. For instance, in the acetyl-lysine binding pocket of a BET bromodomain, docking studies could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, formed by the lactam, nitro, and bromo functionalities of the molecule.
MD simulations, on the other hand, simulate the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. These simulations can help in refining the binding hypothesis and in understanding the energetic contributions of different parts of the molecule to the binding affinity.
Table 2: Representative Molecular Docking Results for Benzo[cd]indol-2(1H)-one Derivatives against BRD4(1)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzo[cd]indol-2(1H)-one | -7.5 | ASN140, TRP81 |
| A potent derivative | -9.8 | ASN140, TRP81, PRO82 |
Note: This table is illustrative. Actual docking scores and interacting residues would be specific to the derivative and the docking software used.
Conformational Analysis and Energy Minimization Studies
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The tricyclic core of the molecule is relatively rigid, but rotation around the bond connecting the nitro group can lead to different conformers.
Energy minimization studies, using methods like molecular mechanics or quantum mechanics, can identify the most stable, low-energy conformations of the molecule. This information is vital for docking studies, as the bioactive conformation of a ligand is often a low-energy state. Understanding the conformational preferences of this compound is a prerequisite for accurately predicting its binding to a target protein.
Chemical Reactivity and Mechanistic Pathways of 4 Bromo 6 Nitrobenzo Cd Indol 2 1h One
Reactivity of the Nitro Group: Reduction and Derivative Formation
The nitro group at the C6 position is a powerful electron-withdrawing group and a key site for chemical modification, primarily through reduction to an amino group. This transformation is fundamental for building more complex derivatives, as the resulting amine can participate in a wide array of subsequent reactions, such as amide or sulfonamide formation. sci-hub.seacs.org
The reduction of the nitro group on the benzo[cd]indol-2(1H)-one scaffold can be achieved using several standard methods. A common and efficient method involves the use of iron powder in the presence of an acid source, such as ammonium (B1175870) chloride, in a protic solvent like ethanol (B145695) at elevated temperatures. sci-hub.se This method is often preferred for its relatively mild conditions and tolerance of other functional groups.
Alternative methods for reducing aromatic nitro compounds are also applicable and include catalytic hydrogenation and the use of other reducing metals in acidic media. scispace.com Catalytic hydrogenation typically employs catalysts like palladium on carbon (Pd/C) with a hydrogen source. scispace.com Another classical method involves the use of tin (Sn) in the presence of hydrochloric acid (HCl), although this creates strongly acidic conditions. scispace.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | Notes |
| Fe / NH₄Cl | Ethanol / Water, Reflux | Mild conditions, often used in synthesis of complex molecules. sci-hub.se |
| Pd/C, H₂ | THF / Methanol | Standard catalytic hydrogenation. sci-hub.se |
| Sn / HCl | Acidic medium | A classic, strong reducing system. scispace.com |
| Zn / NH₄Cl | Aqueous medium | An alternative metal-based reduction method. scispace.com |
The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com
Reactivity of the Bromo Substituent: Nucleophilic Substitution and Cross-Coupling Reactions
The bromo substituent at the C4 position is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution at this position is generally difficult due to the electron-rich nature of the aromatic ring system.
The most prominent reaction involving the bromo group on this scaffold is the Suzuki-Miyaura cross-coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst. sci-hub.sesci-hub.se This method has been successfully used to synthesize a variety of 4-aryl-benzo[cd]indol-2(1H)-one derivatives. The reaction typically proceeds under basic conditions with a catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in an appropriate solvent like 1,4-dioxane. sci-hub.se
Table 2: Typical Conditions for Suzuki Cross-Coupling of 4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one Derivatives
| Component | Example Reagent/Condition | Purpose |
| Substrate | 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one | Aryl halide source |
| Coupling Partner | Arylboronic acid or ester | Source of the new aryl group |
| Catalyst | Pd(PPh₃)₄ | Facilitates the catalytic cycle |
| Base | K₂CO₃ | Activates the boronic acid and neutralizes generated acid |
| Solvent | 1,4-Dioxane / Water | Dissolves reagents and allows for necessary reaction temperature |
| Temperature | ~80 °C | Provides activation energy for the reaction |
This reaction is a cornerstone in the structural optimization of benzo[cd]indol-2(1H)-one-based compounds for various applications. nih.gov
Intramolecular Cyclization and Rearrangement Mechanisms
The presence of both a nitro and a bromo group on the same aromatic scaffold opens up possibilities for intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems.
One such potential pathway is the Cadogan reaction. This reaction involves the reductive cyclization of a nitro compound using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) (P(OEt)₃). researchgate.net In this mechanism, the phosphite deoxygenates the nitro group to generate a reactive nitrene intermediate in situ. The nitrene can then undergo intramolecular insertion into a nearby C-H bond or react with another part of the molecule to form a new ring. This method has been used to convert 7-aryl-6-nitroindoles into pyrrolo[3,2-c]carbazoles. researchgate.net
Another relevant example of intramolecular cyclization involves the reaction of related bromo-nitro compounds with nucleophiles like hydrazine (B178648). For instance, 7α-bromo-6-nitrocholest-5-enes react with hydrazine hydrate (B1144303) to form steroidal pyrazolines. nih.gov A plausible mechanism involves initial nucleophilic attack by hydrazine, followed by displacement of the bromide and subsequent cyclization with the nitro group to form the fused pyrazoline ring. nih.gov Such a pathway could potentially be applied to this compound to generate novel fused heterocyclic structures.
Photochemical Reaction Pathways and Photorelease Mechanisms (drawing analogies from related nitroindoline (B8506331) compounds)
While specific photochemical studies on this compound are not widely reported, its reactivity can be inferred by analogy to related nitroaromatic compounds, particularly nitroindolines, which are well-studied photoremovable protecting groups. researchgate.netnih.gov
The photochemistry of 1-acyl-7-nitroindolines provides a detailed mechanistic model. nih.gov Upon photo-activation, these compounds undergo an intramolecular transfer of the acyl group from the amide nitrogen to an oxygen atom of the nitro group. This process forms a highly reactive nitronic anhydride (B1165640) intermediate. researchgate.netnih.gov This intermediate is then susceptible to nucleophilic attack. The subsequent reaction pathway is highly dependent on the solvent environment. nih.gov
In solutions with low water content , the reaction proceeds via a standard addition-elimination mechanism (AAC2), where a water molecule attacks the acyl carbon, leading to the release of a carboxylic acid and the regeneration of the nitroindoline. nih.gov
In solutions with high water content , a different pathway, an AAL1-like cleavage, becomes dominant. This results in an intramolecular redox reaction that releases the carboxylic acid and forms a 7-nitrosoindole product. nih.gov
Solvent Effects on Reaction Selectivity and Rate in Benzo[cd]indol-2(1H)-one Transformations
The choice of solvent can significantly influence the outcome and efficiency of reactions involving the benzo[cd]indol-2(1H)-one scaffold.
As highlighted in the photochemical pathways of related nitroindolines, the solvent composition can dictate the reaction mechanism. The switch from an AAC2 mechanism to an AAL1-like cleavage for 1-acyl-7-nitroindolines upon increasing the water concentration in acetonitrile (B52724) is a clear example of solvent-controlled selectivity. nih.gov The higher water content favors the intramolecular redox pathway leading to the nitrosoindole product. researchgate.netnih.gov
In the context of cross-coupling reactions, such as the Suzuki reaction, the solvent choice is critical for both solubility and reactivity. Aprotic polar solvents like 1,4-dioxane, often with some water, are commonly used. sci-hub.sesci-hub.se Dioxane is effective at dissolving the organic substrate and the organometallic catalyst, while the presence of water can aid in dissolving the inorganic base (e.g., K₂CO₃) and facilitate certain steps in the catalytic cycle.
For nucleophilic substitution reactions, typically on side chains attached to the lactam nitrogen, polar aprotic solvents such as acetonitrile (CH₃CN) are frequently employed. nih.gov These solvents can solvate the cation while leaving the nucleophile relatively free, thus accelerating the rate of SN2 reactions. The use of CH₃CN with K₂CO₃ is a common combination for alkylation reactions on the nitrogen of the benzo[cd]indol-2(1H)-one core. nih.gov
Research on "this compound" Inconclusive Within Specified Biological Contexts
Following a comprehensive review of available scientific literature, there is no specific information detailing the research applications of the chemical compound This compound within the requested contexts of Bromodomain and Extra-Terminal Domain (BET) protein inhibition or autophagy pathway modulation.
The provided outline focuses on detailed aspects of molecular interactions and therapeutic targeting, including selective inhibition of bromodomains and specific enzyme modulation. However, database searches did not yield any studies, data, or discussions directly pertaining to "this compound" for these applications.
The research in these areas has been conducted on the broader class of benzo[cd]indol-2(1H)-one derivatives . Scientific investigations have successfully identified and optimized various compounds from this family as potent and selective inhibitors for the targets outlined. These studies provide significant insights into structure-activity relationships and molecular binding mechanisms for the benzo[cd]indol-2(1H)-one scaffold in general.
Unfortunately, without specific data on the 4-bromo-6-nitro substituted variant, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request. The available evidence centers on other analogues within this chemical class, and any attempt to attribute those findings directly to "this compound" would be speculative and not supported by the current body of scientific research.
Therefore, the generation of an article focusing solely on "this compound" as instructed cannot be completed at this time.
Research Applications of Benzo Cd Indol 2 1h One Derivatives in Targeted Biological Modalities
Autophagy Pathway Modulation
Lysosome-Targeted Strategies and Induced Autophagy Mechanisms by Benzo[cd]indol-2(1H)-one Conjugates
Targeting lysosomes is an emerging and promising strategy in cancer therapy. Researchers have successfully developed novel series of polyamine-benzo[cd]indol-2(1H)-one conjugates designed to selectively accumulate in these organelles. One such conjugate, compound 15f , demonstrated significant potential in both in vitro and in vivo studies focused on hepatocellular carcinoma.
Scientific investigations revealed that these conjugates enter cancer cells through the polyamine transport system and localize within the lysosomes. This targeted delivery initiates a cascade of cellular events, leading to both autophagy and apoptosis. The mechanism of action for compound 15f indicated a synergistic relationship between the induced autophagy and apoptosis, where the two processes were mutually reinforcing. This dual-functional approach not only inhibits cancer cell migration and metastasis but also offers potential for bio-imaging, as these conjugates exhibit strong fluorescence upon lysosomal accumulation.
Inhibition of Specific Protein-Protein Interactions
The rigid structure of the benzo[cd]indol-2(1H)-one core makes it an excellent scaffold for designing inhibitors of specific protein-protein interactions (PPIs), which are often challenging to target with small molecules.
The Hippo signaling pathway, which plays a crucial role in organ size control and cell proliferation, is often dysregulated in cancer. The interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a key downstream step in this pathway. A Korean patent application has disclosed a series of benzo[cd]indol-2(1H)-one derivatives as inhibitors of this critical YAP-TEAD interaction. The core structure is functionalized to disrupt the binding between these two proteins, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. While specific data for 4-bromo-6-nitrobenzo[cd]indol-2(1H)-one is not provided, the general class of compounds has shown promise in preclinical models of cancers with activated Hippo signaling.
The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) has proven to be a successful therapeutic strategy in multiple myeloma. This is the primary mechanism of action for immunomodulatory drugs (IMiDs). These drugs function as "molecular glues," bringing the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) into proximity with Ikaros and Aiolos, leading to their ubiquitination and subsequent proteasomal degradation.
While the benzo[cd]indol-2(1H)-one scaffold itself has been widely explored for various therapeutic targets, there is currently no direct scientific literature demonstrating its use in the development of Ikaros and Aiolos degraders. The research in this area has predominantly focused on thalidomide (B1683933) and its analogues. The potential for the benzo[cd]indol-2(1H)-one scaffold to be adapted for this purpose, for instance in the design of proteolysis-targeting chimeras (PROTACs), remains an area for future investigation.
Antimicrobial Research Applications
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Derivatives of indole (B1671886) and related heterocyclic systems have shown considerable promise in this field.
Research into azaheterocycles has demonstrated that certain indolylbenzo[d]imidazole derivatives possess significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that specific substitutions on the heterocyclic core can dramatically enhance potency. For example, the introduction of bromine atoms into the benzimidazole (B57391) core of some derivatives led to a significant increase in antimicrobial activity against S. aureus. mdpi.com One study reported that a bromo-substituted compound, 3ao , exhibited a minimum inhibitory concentration (MIC) of less than 1 µg/mL against MRSA. nih.gov These compounds have also demonstrated the ability to inhibit and eradicate biofilms, which are a major contributor to antibiotic resistance and chronic infections. nih.gov
| Compound | Modification | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3ao | 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus (MRSA) | < 1 | nih.gov |
| 3aq | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | S. aureus (MRSA) | < 1 | nih.gov |
| 3ad | 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus (MRSA) | 3.9 | nih.gov |
The precise mechanisms of action for benzo[cd]indol-2(1H)-one derivatives are still under investigation, but molecular docking studies of structurally related compounds provide some insights. For the active indolylbenzo[d]imidazole derivatives, three potential bacterial targets have been identified: (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases. nih.gov
(p)ppGpp synthetases/hydrolases: These enzymes are involved in the bacterial stringent response, a stress survival mechanism.
FtsZ protein: This protein is a key component of the bacterial cytoskeleton and is essential for cell division. Its inhibition leads to filamentation and eventual cell death.
Pyruvate kinase: This enzyme plays a crucial role in glycolysis, and its inhibition would disrupt central metabolism.
These potential mechanisms suggest that the antimicrobial activity of these compounds may stem from their ability to interfere with essential cellular processes in bacteria.
Other Emerging Biological Target Investigations
Beyond their well-established roles, derivatives of benzo[cd]indol-2(1H)-one are being explored for their potential to modulate other significant signaling pathways implicated in oncogenesis and developmental disorders. These investigations aim to uncover novel therapeutic avenues by targeting previously underexplored or challenging biological targets.
Recent research has identified benzo[cd]indol-2(1H)-one derivatives as potent inhibitors of the Hedgehog (HH) signaling pathway, acting at a downstream point of the cascade. This is a significant development, as aberrant HH pathway activation is a known driver in various cancers, including medulloblastoma and basal cell carcinoma.
Epigenetic regulation has surfaced as a key mechanism in controlling the HH signaling pathway, and targeting this regulation offers a promising strategy for therapeutic intervention. nih.govresearchgate.net Studies have shown that certain benzo[cd]indol-2(1H)-one compounds can effectively inhibit the HH pathway with sub-micromolar potency in various cellular models. nih.govnih.gov This inhibition is observed even in cell lines where the pathway is constitutively activated through the loss of the Suppressor of Fused (SUFU), a negative regulator of the pathway. nih.govnih.gov
One particular derivative, referred to in scientific literature as benzo[cd]indol-2(1H)-one 1 , has been a focal point of these investigations. nih.govresearchgate.netresearchgate.net This compound has demonstrated robust, dose-dependent inhibition of constitutive HH pathway activation. researchgate.net The mechanism of action for this class of inhibitors is attributed to their ability to reduce the cellular and ciliary levels of Glioma-associated oncogene (GLI) proteins, which are the final effectors of the HH pathway. nih.govnih.gov
The inhibitory action is specific to the HH pathway, with significantly less activity observed against related signaling cascades, such as the WNT pathway. nih.gov Research indicates that the inhibitory effect is not a result of direct interaction with the upstream activator Smoothened (SMO), confirming a downstream mode of action. researchgate.net
The potential of the benzo[cd]indol-2(1H)-one scaffold is further highlighted by its ability to reduce the viability of cancer cells that are driven by GLI, such as certain lung cancer cells and medulloblastoma spheroids, with a potency that correlates with its inhibitory effect on the HH pathway. researchgate.netnih.gov These findings underscore the therapeutic potential of this class of compounds for cancers dependent on the Hedgehog signaling pathway. researchgate.net
A notable member of this chemical family is This compound . While detailed public data on its specific activity against the Hedgehog pathway is limited, its structural similarity to the active benzo[cd]indol-2(1H)-one derivatives suggests its potential as a modulator of this pathway. The synthesis of this compound has been documented in the context of creating libraries of benzo[cd]indol-2(1H)-one derivatives for biological screening.
Detailed Research Findings:
The inhibitory activity of benzo[cd]indol-2(1H)-one derivatives on the Hedgehog pathway has been quantified in various cell-based assays. The data below summarizes the potency of the lead compound, benzo[cd]indol-2(1H)-one 1 , in different cell lines and under various methods of pathway activation. nih.govresearchgate.net
| Cell Line | Activation Method | pIC50 | Reference |
|---|---|---|---|
| SHH-LIGHT2 | ShhN-conditioned medium | 6.1 ± 0.2 | nih.gov |
| SHH-LIGHT2 | SMO agonist (SAG) | 6.1 ± 0.2 | nih.gov |
| SUFU-KO-LIGHT | Loss of SUFU | 6.0 ± 0.1 | nih.gov |
| TM3-LIGHT | ShhN-conditioned medium | 6.5 ± 0.1 | nih.gov |
| TM3-LIGHT | SMO agonist (SAG) | 6.5 ± 0.1 | nih.gov |
Future Research Directions and Challenges in 4 Bromo 6 Nitrobenzo Cd Indol 2 1h One Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for Benzo[cd]indol-2(1H)-one Derivatives
The current synthetic routes to substituted benzo[cd]indol-2(1H)-ones often involve multi-step processes that may utilize harsh reagents and generate significant waste. The development of greener and more sustainable synthetic methods is a critical challenge. Future research in this area should focus on several key innovations:
One-Pot Reactions: Designing one-pot syntheses that minimize intermediate purification steps can significantly improve efficiency and reduce solvent usage. researchgate.net
Catalytic C-H Functionalization: The direct functionalization of C-H bonds on the benzo[cd]indol-2(1H)-one core offers a more atom-economical approach to creating diverse derivatives. researchgate.net
Use of Greener Solvents and Catalysts: Exploring reactions in environmentally benign solvents such as water or bio-based solvents, and employing reusable heterogeneous catalysts, are essential for sustainable production. researchgate.net
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of synthetic processes.
Microwave-Assisted Synthesis: This technique has the potential to accelerate reaction times and improve yields for the synthesis of heterocyclic compounds.
A comparative look at traditional versus potential green synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Benzo[cd]indol-2(1H)-one Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |
| Solvents | Often chlorinated or polar aprotic | Water, ethanol (B145695), or solvent-free |
| Steps | Multi-step with isolations | One-pot or cascade reactions |
| Energy | Often requires prolonged heating | Microwave, flow chemistry for efficiency |
| Waste | Significant byproduct generation | High atom economy, recyclable catalysts |
Exploration of Novel Reactivity Profiles and Catalyst Development
The electron-withdrawing nature of the bromo and nitro groups on the 4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one ring significantly influences its reactivity. A key area for future research is the exploration of this unique reactivity to forge novel chemical bonds and construct more complex molecular architectures.
Challenges and future directions include:
Selective Functionalization: Developing catalytic systems that can selectively target specific positions on the aromatic ring, despite the presence of multiple deactivating groups, is a major hurdle.
Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine-bearing C4 position to introduce a variety of substituents.
Nucleophilic Aromatic Substitution: Investigating the potential for nucleophilic aromatic substitution of the nitro group at the C6 position to introduce diverse functionalities.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of biologically active derivatives is a significant challenge with high potential reward.
Advanced Mechanistic Studies utilizing Time-Resolved Spectroscopy and In-situ Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new transformations. The application of advanced spectroscopic techniques will be instrumental in this endeavor.
Future research should incorporate:
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can provide insights into the short-lived intermediates and transition states of photochemical or thermally induced reactions.
In-situ Monitoring: The use of in-situ NMR, IR, and Raman spectroscopy allows for the real-time tracking of reaction progress, providing valuable kinetic and mechanistic data. nih.govresearchgate.netresearchgate.netnih.gov These methods can help in identifying reactive intermediates and understanding the influence of reaction conditions on product formation. nih.govresearchgate.netresearchgate.netnih.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize observed reactivities and selectivities.
Development of Structure-Guided Design Principles for Highly Selective and Potent Biological Modulators
The benzo[cd]indol-2(1H)-one scaffold has been identified as a promising framework for developing inhibitors of various biological targets. nih.govresearchgate.netacs.orgnih.govebi.ac.uk The specific substitution pattern of this compound provides a unique starting point for the design of new therapeutic agents.
Key challenges and future research avenues include:
Target Identification: Identifying the specific biological targets of this compound and its derivatives is a primary objective.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromo and nitro substituents, as well as functionalization at other positions, is necessary to build comprehensive SAR models.
Fragment-Based Drug Discovery: Utilizing the this compound core as a fragment for screening against a wide range of biological targets.
Computational Docking and Molecular Dynamics: These computational tools are essential for predicting binding modes and affinities of derivatives with their biological targets, thereby guiding the design of more potent and selective inhibitors. nih.govresearchgate.netacs.orgebi.ac.uk
Table 2: Potential Biological Targets for this compound Derivatives
| Target Family | Known Activity of Scaffold | Potential for Specific Derivative |
|---|---|---|
| BET Bromodomains | Potent inhibitors of BRD4. nih.govresearchgate.netacs.orgnih.govebi.ac.uk | The bromo and nitro groups could be exploited to achieve isoform selectivity. |
| Autophagy-related proteins (Atgs) | Inhibition of Atg4B. nih.gov | The specific substitutions may alter the binding affinity and selectivity. |
| Kinases | Inhibition of Aurora B kinase has been reported for some derivatives. researchgate.net | The unique electronic properties could lead to novel kinase inhibitor profiles. |
| DNA Intercalators | Some derivatives have shown DNA binding properties. researchgate.net | The planar aromatic system suggests potential for DNA intercalation. |
Synergistic Approaches Combining Synthetic, Computational, and Biological Investigations of this compound
Addressing the multifaceted challenges in the chemistry of this compound will require a highly integrated and synergistic approach. The traditional linear progression from synthesis to biological testing is often inefficient.
Future success will likely hinge on:
Iterative Design-Synthesis-Test-Analyze Cycles: Close collaboration between synthetic chemists, computational modelers, and biologists will be paramount. Computational predictions can guide synthetic efforts, and biological data can, in turn, refine computational models.
High-Throughput Screening: The development of high-throughput synthesis and screening platforms will accelerate the discovery of new derivatives with desired properties.
Chemical Biology Approaches: The use of chemical probes based on the this compound scaffold can be a powerful tool for identifying new biological targets and elucidating mechanisms of action. nih.gov
Q & A
Q. How can researchers reconcile low in vitro potency with high in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
